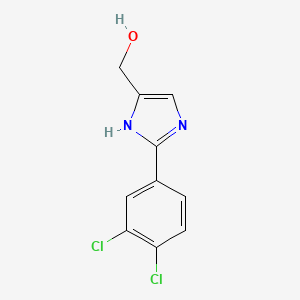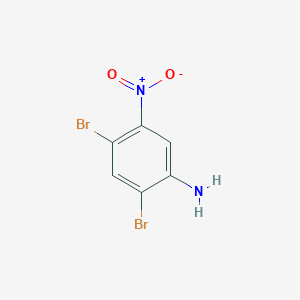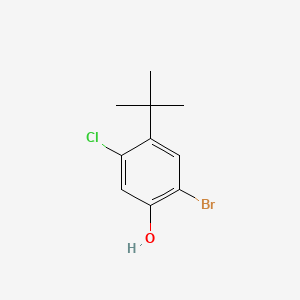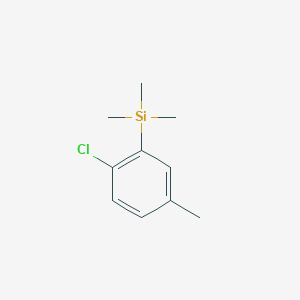
6-Fluoro-2-cyanophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-cyanophenyl Isothiocyanate is an organic compound with the molecular formula C8H3FN2S. It is a derivative of isothiocyanate, characterized by the presence of a fluorine atom and a cyano group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-cyanophenyl Isothiocyanate typically involves the reaction of 6-fluoro-2-cyanophenylamine with thiophosgene or other suitable isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurylation using cyanuric acid . This method is advantageous due to its simplicity and the use of relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Reduction and Oxidation: The compound can be reduced to form corresponding amines or oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions with solvents like dichloromethane or acetonitrile.
Cycloaddition: Reagents such as azides and alkynes are used, often under thermal or catalytic conditions.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide are commonly employed.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
6-Fluoro-2-cyanophenyl Isothiocyanate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-cyanophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules, potentially disrupting their function. The compound’s fluorine and cyano substituents can also influence its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isothiocyanate: Lacks the fluorine and cyano groups, resulting in different reactivity and properties.
4-Fluorophenyl Isothiocyanate: Contains a fluorine atom but lacks the cyano group.
2-Cyanophenyl Isothiocyanate: Contains a cyano group but lacks the fluorine atom.
Uniqueness
6-Fluoro-2-cyanophenyl Isothiocyanate is unique due to the presence of both fluorine and cyano substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s electrophilicity and ability to form stable covalent bonds with nucleophiles, making it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C8H3FN2S |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-fluoro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H |
Clave InChI |
UOQOTQFOTFVVSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)N=C=S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)




![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)


